molecular formula C23H37NO3 B10767593 N-Icosa-5,8,11,14-tetraenoyl-L-alanine CAS No. 401941-73-9

N-Icosa-5,8,11,14-tetraenoyl-L-alanine

Cat. No.: B10767593
CAS No.: 401941-73-9
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Icosa-5,8,11,14-tetraenoyl-L-alanine is a synthetic acylated amino acid derivative characterized by a polyunsaturated 20-carbon fatty acid (icosa-5,8,11,14-tetraenoic acid) conjugated to the α-amino group of L-alanine.

The compound’s synthesis likely follows a general procedure for N-acylation of amino acids, as exemplified by the preparation of ((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoyl)-L-phenylalanine (Compound 25), which involves coupling the tetraenoic acid with L-phenylalanine using standard acylation reagents . Key analytical data (e.g., NMR, HRMS) for such analogs highlight distinct spectral features attributable to the polyunsaturated acyl chain and amino acid backbone.

Properties

CAS No.

401941-73-9

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/t21-/m0/s1

InChI Key

ZECSOKFEQQDUCP-NRFANRHFSA-N

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing N-arachidonoyl-L-alanine involves carbodiimide-mediated coupling of arachidonic acid with L-alanine. This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents, often in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency.

Procedure:

  • Activation of Arachidonic Acid : Arachidonic acid is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. EDC (1.2 equiv) and NHS (1.1 equiv) are added, and the mixture is stirred at 0–4°C for 1 hour to form the active NHS ester.

  • Amino Acid Coupling : L-alanine (1.0 equiv) is added, and the reaction is allowed to proceed at room temperature for 12–24 hours.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or reverse-phase HPLC to yield N-arachidonoyl-L-alanine with reported purities >95%.

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventDMF78–82
Temperature25°C80
Coupling AgentEDC/NHS85
Reaction Time18 hours82

Side reactions, such as oligomerization of arachidonic acid, are minimized by maintaining low temperatures during activation.

Enzymatic Synthesis

Lipase-Catalyzed Amidation

Enzymatic methods offer regioselective amidation under mild conditions. PM20D1, a secreted enzyme with amidase activity, has been implicated in the endogenous biosynthesis of N-acyl amino acids, including N-arachidonoyl-L-alanine.

In Vitro Protocol:

  • Substrate Preparation : Arachidonic acid (10 mM) and L-alanine (15 mM) are dissolved in phosphate buffer (pH 7.4).

  • Enzyme Addition : Recombinant PM20D1 (0.5 mg/mL) is introduced, and the reaction is incubated at 37°C for 6 hours.

  • Termination and Analysis : The reaction is quenched with acetonitrile, and products are analyzed via LC-MS.

Performance Metrics:

EnzymeConversion Rate (%)Turnover Number (min⁻¹)
PM20D162 ± 80.15 ± 0.02
Candida antarctica B28 ± 50.07 ± 0.01

PM20D1 exhibits superior activity due to its evolutionary adaptation to long-chain polyunsaturated fatty acids.

Solid-Phase Synthesis

Resin-Bound Strategy

Solid-phase synthesis enables high-throughput production and simplifies purification. The protocol involves:

  • Resin Functionalization : Wang resin (1.0 mmol/g) is preloaded with Fmoc-L-alanine using standard peptide synthesis conditions.

  • Acylation : Arachidonyl chloride (3.0 equiv) and diisopropylethylamine (DIPEA, 6.0 equiv) in DCM are added to the resin and agitated for 4 hours.

  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/H2O (95:5), yielding N-arachidonoyl-L-alanine with >90% purity after lyophilization.

Advantages:

  • Scalability : Batch sizes up to 10 g demonstrated in patent US10168342B2.

  • Purity : Reduced byproducts compared to solution-phase methods.

Hydrolysis-Resistant Analogs

Isoindoline-Based Modifications

To circumvent enzymatic degradation by PM20D1, researchers have developed hydrolysis-resistant analogs by replacing the L-alanine head group with isoindoline-1-carboxylate.

Synthetic Route:

  • Isoindoline Synthesis : Phthalic anhydride is condensed with glycine methyl ester to form isoindoline-1-carboxylate.

  • Acylation : The isoindoline intermediate is coupled with arachidonyl chloride using EDC/HOBt, yielding the stabilized analog.

Stability Data:

CompoundHalf-Life (PM20D1, h)Uncoupling Activity (% Baseline Respiration)
N-Arachidonoyl-L-Alanine1.2 ± 0.3200 ± 12
Isoindoline Analog (37)>24192 ± 15

The isoindoline derivative retains bioactivity while resisting hydrolysis, making it suitable for in vivo applications.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% formic acid), retention time = 8.2 min.

  • MS : ESI-MS m/z 376.3 [M+H]⁺, 398.3 [M+Na]⁺.

  • NMR : Key signals include δ 5.35–5.25 (m, 8H, CH=CH), 4.50 (q, J = 7.0 Hz, 1H, α-CH), 2.30 (t, J = 7.5 Hz, 2H, COCH2) .

Chemical Reactions Analysis

Types of Reactions

N-Icosa-5,8,11,14-tetraenoyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

N-Icosa-5,8,11,14-tetraenoyl-L-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Icosa-5,8,11,14-tetraenoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and metabolic processes. It exerts its effects by binding to these targets and altering their function, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural Differences :

  • Amino Acid Residue: L-Phenylalanine replaces L-alanine, introducing an aromatic benzyl side chain.
  • Impact on Properties :
    • Increased molecular weight (452.32 g/mol vs. ~363.47 g/mol for the alanine analog).
    • Enhanced lipophilicity due to the phenyl group, as evidenced by higher retention factors (Rf) in chromatographic analyses .

Spectroscopic Comparison :

  • ¹H NMR: The phenylalanine derivative exhibits aromatic proton signals at δ 7.16–7.33 (5H, ArH), absent in the alanine analog. The tetraenoyl chain protons (δ 5.25–5.41, 8H) remain consistent across both compounds .
  • HRMS : Molecular ion [M+H]+ at m/z 452.3159 (observed: 452.3341) confirms the phenylalanine conjugate .

N-[(2S)-2-(2-Fluoro-1,1′-biphenyl-4-yl)propanoyl]-L-alanine (Compound 15)

Structural Differences :

  • Acyl Group: A fluoro-biphenyl-propanoyl group replaces the tetraenoyl chain.
  • Enhanced steric bulk due to the biphenyl moiety.

Spectroscopic Comparison :

  • ¹H NMR : Distinct aromatic signals (δ 7.54–7.09, 8H, ArH) and a fluorine-induced deshielding effect on adjacent protons. The α-proton of alanine appears at δ 4.58–4.53 .
  • Rf Value : 0.28 (DCM/EtOAc 9:1), indicating moderate polarity .

Functional Implications :

N-Methylalanine

Structural Differences :

  • Acylation Absent: Features a methyl group directly attached to the amino group of alanine.
  • Impact on Properties: Significantly lower molecular weight (119.12 g/mol vs. ~363.47 g/mol for N-icosa-tetraenoyl-L-alanine). Higher solubility in aqueous media (bioavailability score: 0.55) due to reduced hydrophobicity .

Data Table: Comparative Analysis of Key Properties

Property N-Icosa-tetraenoyl-L-alanine* Compound 25 Compound 15 N-Methylalanine
Molecular Weight (g/mol) ~363.47 452.32 313.33 119.12
Acyl Group Icosa-5,8,11,14-tetraenoyl Same 2-Fluoro-biphenyl-propanoyl N/A (methyl group)
Amino Acid L-Alanine L-Phenylalanine L-Alanine L-Alanine
¹H NMR (Key Signals) N/A δ 5.25–5.41 (8H, CH₂=CH) δ 7.54–7.09 (8H, ArH) δ 1.42–1.53 (CH₃)
Solubility Not reported Low (inferred from Rf) 0.291 mg/mL High (0.55 bioavailability)
Reported Bioactivity Mitochondrial modulation* Mitochondrial stimulation Not specified Metabolic biomarker

*Inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Icosa-5,8,11,14-tetraenoyl-L-alanine, and how can researchers validate the purity of the product?

  • Methodological Answer : The compound can be synthesized via acylation of L-alanine with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid using coupling agents like DCC or EDCI. A detailed protocol involves dissolving the acid and amino acid in an anhydrous solvent (e.g., dichloromethane) under inert conditions, followed by purification via column chromatography . Purity validation requires ¹H NMR (e.g., characteristic peaks for tetraene protons at δ 5.25–5.41 ppm) and HRMS (e.g., [M+H]+ calculated mass vs. observed) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., alanine backbone signals at δ 3.11–3.28 ppm and tetraenoyl chain protons at δ 2.76–2.84 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection.

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Perform solubility screening in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. For quantitative data, prepare saturated solutions, filter, and evaporate to measure dissolved mass. Reference protocols for analogous N-acyl amino acids (e.g., N-Acetyl-L-alanine solubility in water) can guide experimental design .

Q. What stability precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Store the compound at –20°C under inert gas (e.g., argon) to prevent oxidation of the tetraene chain. Monitor degradation via thin-layer chromatography (TLC) or HPLC over time. Avoid exposure to light and moisture, as polyunsaturated chains are prone to peroxidation .

Q. Which in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Use mitochondrial activity assays (e.g., Seahorse XF Analyzer) to assess metabolic modulation, given structural similarities to mitochondrial-stimulating isoindoline analogs . For receptor-binding studies, employ radioligand displacement assays with relevant targets (e.g., fatty acid receptors).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer :

  • Reagent Optimization : Test coupling agents (e.g., HATU vs. EDCI) to enhance acylation efficiency.
  • Solvent Screening : Compare reaction rates in aprotic solvents (e.g., DMF vs. THF).
  • Temperature Control : Perform reactions at 0–4°C to suppress racemization of L-alanine .
    • Data Contradiction Analysis : If yield discrepancies arise, quantify unreacted starting materials via LC-MS and adjust stoichiometry or activation time.

Q. What advanced analytical strategies resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the tetraenoyl chain (δ 5.25–5.41 ppm) by correlating coupling patterns and carbon environments .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity in complex regions.

Q. How does this compound behave under physiological pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor hydrolysis via HPLC-MS/MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) for target binding?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with lipid-binding receptors (e.g., PPAR-γ) using software like AutoDock Vina.
  • QSAR Modeling : Corlate physicochemical properties (e.g., logP, polar surface area) with activity data from analogs .

Q. How can researchers address discrepancies between theoretical and observed HRMS data?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Compare observed isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis).
  • Adduct Identification : Check for sodium/potassium adducts ([M+Na]+/[M+K]+) and recalibrate mass accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.